[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a hybrid heterocyclic compound combining a quinoline scaffold with a triazolopyridine-piperidine pharmacophore.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2/c1-35-21-13-11-19(12-14-21)25-17-23(22-8-2-3-9-24(22)29-25)28(34)32-15-6-7-20(18-32)27-31-30-26-10-4-5-16-33(26)27/h2-5,8-14,16-17,20H,6-7,15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAGUFCDUNKJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC(C4)C5=NN=C6N5C=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenolic hydroxyl group using methyl iodide and a base such as potassium carbonate.
Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chloropyridine and hydrazine.
Coupling with Piperidine: The final step involves the coupling of the quinoline and triazolopyridine moieties with piperidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
[2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)quinolin-4-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various cellular processes . For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Quinoline vs. Pyridine/Pyrimidine Derivatives
- Compound 20 (): 8-[(4-Methoxyphenyl)(pyridin-4-yl)methyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one. Similarity: Contains a 4-methoxyphenyl group and a fused quinoline-pyrrolo system. Difference: Replaces the triazolopyridine-piperidine unit with a pyrrolo-thiazolo-pyrimidine system, reducing metabolic stability due to the thiazole ring’s susceptibility to oxidation .
- Compound 6 (): Features a pyrrolo-thiazolo-pyrimidine core linked to a triazolothiadiazinone. Difference: Lacks the quinoline scaffold but shares the triazole heterocycle.
Triazolopyridine-Piperidine Analogs
Substituent Effects on Triazolopyridine
- Key Observations: Chloro (Compound 35) and trifluoromethyl (Compound 43, ) groups increase lipophilicity and target binding in hydrophobic pockets but may reduce aqueous solubility . Methoxy (Compound 41) and ethoxy (Compound 42) substituents improve solubility but may lower blood-brain barrier penetration . The target compound’s quinoline core likely enhances DNA intercalation or kinase inhibition compared to simpler pyridine analogs .
Piperidine Linker Modifications
- Compound 48 (): 3-(4-(2-Trifluoromethylphenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile. Similarity: Uses a piperidine-carbonitrile linker.
- Compound 39 () : Features a hexahydrocyclopenta[c]pyrrol-2-yl group instead of piperidine.
Pharmacological Implications
- Retinol-Binding Protein (RBP4) Antagonists: Compounds like 35 and 49 () inhibit RBP4 with IC₅₀ values <100 nM. The target compound’s quinoline moiety may compete with retinoids for RBP4 binding, though its bulkier structure could reduce efficacy .
- CYP Enzyme Inhibition: Compound 20 () inhibits CYP19A1 (aromatase) via its quinoline-pyrrolo system. The target compound’s triazolopyridine-piperidine unit may similarly interact with CYP heme domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
